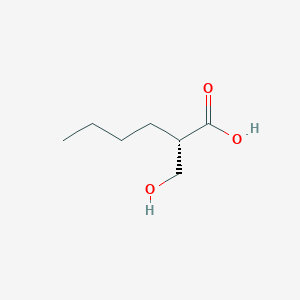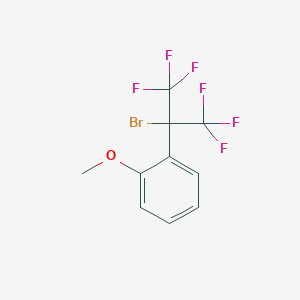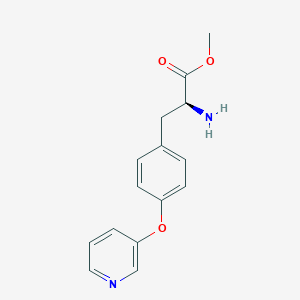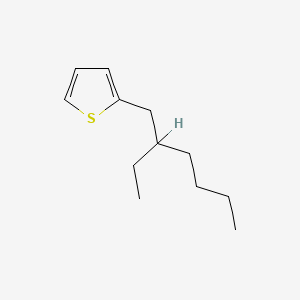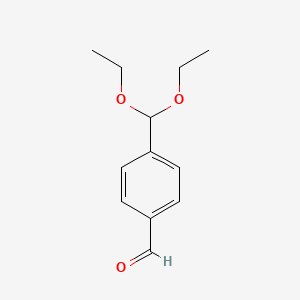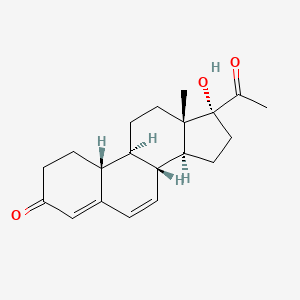
Gestadienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Gestadienol can be synthesized through several synthetic routes. One common method involves the reaction of hydrochloric acid with isopropyl palmitate and a diluent . The reaction yield can be increased by implanting the drug into animal tissue for a period before extraction . Industrial production methods for this compound typically involve similar chemical reactions, optimized for large-scale production.
Chemical Reactions Analysis
Gestadienol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrochloric acid, isopropyl palmitate, and various diluents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gestadienol has been used in various scientific research applications, including:
Mechanism of Action
Gestadienol exerts its effects by binding to progesterone receptors on cells, inhibiting progesterone-mediated effects . It also binds to glucuronidated compounds in the blood, preventing their excretion in urine and increasing their concentration in the bloodstream . This binding may be due to its chemical similarity to estradiol .
Comparison with Similar Compounds
Gestadienol is similar to other steroidal progestins, such as:
Gestrinone: A synthetic steroid of the 19-nortestosterone group used in the treatment of endometriosis.
Estradiol: A natural estrogen hormone involved in various physiological processes.
This compound is unique in its specific chemical structure and its ability to bind to both progesterone receptors and glucuronidated compounds . This dual binding capability distinguishes it from other similar compounds.
Properties
CAS No. |
58769-17-8 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h3,5,11,15-18,23H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
GDTZPEHTYWXYAR-XGXHKTLJSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


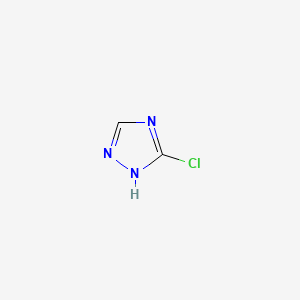
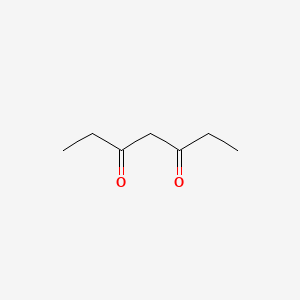
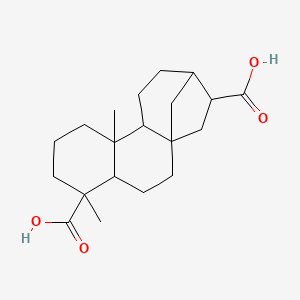
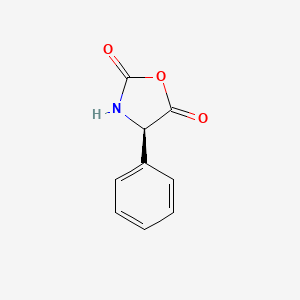
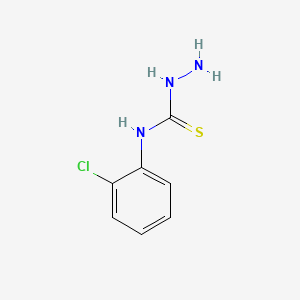
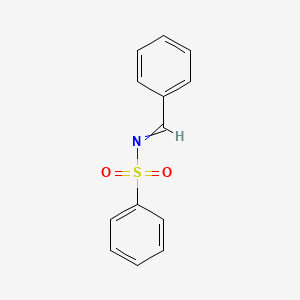

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)

